N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester

Peptide Synthesis Orthogonal Protection Peptidomimetics

N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester (CAS 258332-57-9), also designated as N-[3-(Boc-amino)propyl]glycine Ethyl Ester, is a protected amino acid derivative with the molecular formula C12H24N2O4 and a molecular weight of 260.33 g/mol. The compound contains a tert-butoxycarbonyl (Boc)-protected secondary amine on a three-carbon propyl spacer, an unprotected secondary amine, and a glycine ethyl ester moiety, with a predicted LogP of 1.1 to 1.84 depending on the calculation method, and a predicted boiling point of approximately 368.9°C at 760 mmHg.

Molecular Formula C12H24N2O4
Molecular Weight 260.33 g/mol
CAS No. 258332-57-9
Cat. No. B1417931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester
CAS258332-57-9
Molecular FormulaC12H24N2O4
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESCCOC(=O)CNCCCNC(=O)OC(C)(C)C
InChIInChI=1S/C12H24N2O4/c1-5-17-10(15)9-13-7-6-8-14-11(16)18-12(2,3)4/h13H,5-9H2,1-4H3,(H,14,16)
InChIKeyIUZPINCLTDROJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester (CAS 258332-57-9): Baseline Characterization for Scientific Procurement


N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester (CAS 258332-57-9), also designated as N-[3-(Boc-amino)propyl]glycine Ethyl Ester, is a protected amino acid derivative with the molecular formula C12H24N2O4 and a molecular weight of 260.33 g/mol [1]. The compound contains a tert-butoxycarbonyl (Boc)-protected secondary amine on a three-carbon propyl spacer, an unprotected secondary amine, and a glycine ethyl ester moiety, with a predicted LogP of 1.1 to 1.84 depending on the calculation method, and a predicted boiling point of approximately 368.9°C at 760 mmHg [1]. Commercially available specifications include purity >96.0% (GC) and a storage requirement of refrigerated conditions (0-10°C) [2].

Why Generic Substitution of N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester Fails: Orthogonal Protection and Linker Geometry as Selection Determinants


N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester cannot be freely substituted with in-class analogs due to three structurally deterministic factors: (1) its single Boc protection leaves the secondary amine available for orthogonal coupling strategies, whereas analogs with dual Boc protection (e.g., CAS 192124-66-6) require different deprotection sequences that alter synthetic workflow and overall yield ; (2) the three-carbon propyl spacer between the Boc-protected amine and the glycine core defines a specific spatial geometry that impacts linker flexibility and molecular recognition in peptide-peptoid hybrids, distinct from shorter (ethyl) or longer (butyl) spacer variants ; and (3) the ethyl ester protecting group on the glycine carboxyl provides different hydrolysis kinetics and solubility profiles compared to the free acid (CAS 17289-24-6) or methyl/tert-butyl ester congeners, affecting coupling efficiency and workup procedures .

Quantitative Differentiation Evidence for N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester Procurement Decisions


Orthogonal Protection Strategy: Mono-Boc Protected Amine Enables Differential Synthetic Utility

N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester possesses a single Boc-protected amine on the propyl side chain while retaining an unprotected secondary amine adjacent to the glycine ethyl ester, enabling sequential orthogonal coupling reactions. In contrast, N-Boc-N-[3-(Boc-amino)propyl]glycine (CAS 192124-66-6) incorporates a second Boc group on the glycine nitrogen, necessitating simultaneous or sequential Boc deprotection that precludes the selective amine differentiation achievable with the mono-Boc target compound . This differential protection pattern determines the viable synthetic pathways for constructing peptidomimetic oligomers where controlled amine reactivity is essential .

Peptide Synthesis Orthogonal Protection Peptidomimetics

Physicochemical Property Comparison: LogP and Hydrogen Bonding Profile Dictate Chromatographic Behavior

The target compound exhibits a predicted LogP of 1.1 (Molaid) to 1.63 (ChemSpider/ACD/Labs), with 2 hydrogen bond donors and 5 hydrogen bond acceptors, and 10 rotatable bonds conferring conformational flexibility [1]. Compared to the fully deprotected analog N-[3-aminopropyl]glycine ethyl ester (CAS 17289-24-6), which lacks the Boc group and exhibits lower LogP and different retention characteristics, the Boc-protected target compound shows increased hydrophobicity that alters reversed-phase HPLC retention times and extraction behavior [1].

Chromatography Purification Analytical Chemistry

Structural Flexibility: Propyl Spacer Length Affects Conformational Space in Peptoid Synthesis

The compound incorporates a three-carbon propyl spacer between the Boc-protected amine and the glycine nitrogen, resulting in 10 freely rotatable bonds [1]. This compares to amino acid-derived building blocks with shorter spacers (e.g., ethyl, two-carbon) or longer spacers (e.g., butyl, four-carbon) that produce different conformational ensembles in peptoid oligomers. The propyl spacer length of N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester is specifically noted for conferring structural flexibility that is valuable in protease inhibitor and receptor ligand development [2].

Peptoid Chemistry Conformational Analysis Linker Design

Purity Specification and Pricing Benchmarking for Procurement Planning

Commercially available N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester is specified at >96.0% purity by GC from TCI (Catalog B2384) [1], with alternative suppliers offering 95% (BOC Sciences) and 97% (CymitQuimica) purity grades . Pricing for 200 mg quantity from GlpBio is $77.00 [2], while TCI's reference pricing for >96.0% material is approximately 3000 RMB [1]. In contrast, the dual-Boc protected analog N-Boc-N-[3-(Boc-amino)propyl]glycine (CAS 192124-66-6) is available at ≥98.0% purity (GC,T) from TCI , representing a different purity tier that may be required for applications demanding higher analytical specifications.

Procurement Quality Control Cost Analysis

Protection Strategy Impact on Peptoid NCA Polymerization Efficiency

N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester participates as an N-substituted glycine derivative in ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) to form well-defined peptoid-based polyacids . The literature notes that tert-butoxycarbonyl derivatives in related homologation reactions can give much lower yields of products compared to alternative protecting group strategies [1]. This class-level evidence suggests that procurement of Boc-protected glycine derivatives must be evaluated within the specific synthetic context; the ethyl ester protection on the target compound provides an alternative handling profile compared to free acid forms that may undergo premature NCA formation or side reactions .

Polymer Chemistry Peptoid Synthesis N-Carboxyanhydride

Validated Application Scenarios for N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester in Research and Development


Orthogonal Solid-Phase Peptide Synthesis Requiring Selective Secondary Amine Coupling

N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester is optimally deployed in solid-phase peptide synthesis (SPPS) workflows where the single Boc-protected amine enables sequential orthogonal coupling reactions . The unprotected secondary amine adjacent to the glycine ethyl ester remains available for immediate coupling while the Boc-protected propylamine is reserved for later deprotection and extension, a synthetic strategy not achievable with dual-Boc protected analogs such as CAS 192124-66-6 that require simultaneous deprotection of both amine functionalities .

Peptidomimetic Oligomer Construction with Defined Conformational Flexibility

The three-carbon propyl spacer and 10 rotatable bonds of this compound confer intermediate conformational flexibility that is specifically suited for constructing peptidomimetics targeting protease inhibition and receptor ligand binding [1][2]. The structural geometry differentiates this compound from shorter or longer spacer variants, providing a design parameter that influences the conformational ensemble of the final oligomer without the synthetic complexity of custom linker synthesis.

Precursor for Boc-Protected Amino-Functionalized Peptoid Polyacids

As an N-substituted glycine derivative bearing ethyl ester protection, this compound serves as a monomer precursor in the ring-opening polymerization of N-carboxyanhydrides (NCAs) to generate well-defined peptoid-based polyacids . The ethyl ester group prevents premature carboxylate formation and competing side reactions during polymerization that would occur with free acid analogs, enabling cleaner polymer architecture and higher molecular weight control.

Reference Standard for Chromatographic Method Development in Protected Amino Acid Analysis

With predicted LogP values ranging from 1.1 to 1.63 [3], N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester exhibits distinct reversed-phase HPLC retention behavior compared to deprotected analogs, making it suitable as a reference standard for developing and validating analytical methods for Boc-protected amino acid derivatives and monitoring deprotection reaction progress in quality control workflows.

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